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Compound of Interest

Compound Name:
1-(Methylsulfonyl)-1H-

benzotriazole

Cat. No.: B104111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and structural data for

the compound 1-(Methylsulfonyl)-1H-benzotriazole. While exhaustive experimental spectra

for this specific molecule are not readily available in public databases, this document compiles

its known properties and offers a predictive analysis based on established spectroscopic

principles. Furthermore, it outlines the standard experimental protocols for acquiring the

necessary data.

Compound Overview
1-(Methylsulfonyl)-1H-benzotriazole is a derivative of benzotriazole, a heterocyclic aromatic

compound, featuring a methylsulfonyl group attached to one of the nitrogen atoms of the

triazole ring. This modification can significantly influence the compound's chemical reactivity,

solubility, and biological activity, making it a molecule of interest in medicinal chemistry and

materials science.
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Property Value

IUPAC Name 1-(methylsulfonyl)-1H-benzotriazole

Synonyms 1-Methanesulfonyl-1H-benzotriazole

CAS Number 37073-15-7

Molecular Formula C₇H₇N₃O₂S

Molecular Weight 197.21 g/mol

Melting Point 108-112 °C or 120-122 °C

Spectroscopic Data (Predictive Analysis)
Due to the absence of publicly available experimental spectra for 1-(Methylsulfonyl)-1H-
benzotriazole, this section provides an expert prediction of the expected spectroscopic data

based on the compound's structure. These predictions are intended to guide researchers in the

analysis of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding

to the aromatic protons of the benzotriazole ring system and the methyl protons of the sulfonyl

group.

Aromatic Protons (C₆H₄): The four protons on the benzene ring will likely appear as a

complex multiplet pattern in the downfield region, typically between δ 7.5 and 8.5 ppm. The

exact chemical shifts and coupling patterns will depend on the solvent used and the

electronic effects of the sulfonylated triazole ring.

Methyl Protons (CH₃): The three equivalent protons of the methyl group are expected to

appear as a sharp singlet in the upfield region, likely around δ 3.0-3.5 ppm.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the six aromatic

carbons and the single methyl carbon.
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Aromatic Carbons (C₆H₄): The six carbons of the benzene ring will resonate in the aromatic

region, typically between δ 110 and 150 ppm. The two carbons to which the triazole ring is

fused will likely have distinct chemical shifts from the other four.

Methyl Carbon (CH₃): The carbon of the methyl group is expected to appear in the upfield

region of the spectrum, generally between δ 30 and 45 ppm.

Table 1: Predicted NMR Spectroscopic Data for 1-(Methylsulfonyl)-1H-benzotriazole

¹H NMR
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Aromatic ~ 7.5 - 8.5 m 4H Ar-H

Methyl ~ 3.0 - 3.5 s 3H CH₃

¹³C NMR
Chemical Shift

(δ, ppm)
Assignment

Aromatic ~ 110 - 150 Ar-C

Methyl ~ 30 - 45 CH₃

Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for 1-(Methylsulfonyl)-1H-benzotriazole
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 1600, 1475 Medium-Strong
Aromatic C=C skeletal

vibrations

~ 1350 - 1300 Strong Asymmetric SO₂ stretch

~ 1170 - 1140 Strong Symmetric SO₂ stretch

~ 1200 - 1000 Medium
C-N and N-N stretching

vibrations

~ 800 - 700 Strong
Aromatic C-H out-of-plane

bending

Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and can provide structural information

through fragmentation patterns.

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak

corresponding to the molecular weight of the compound, which is 197.21. Depending on the

ionization method (e.g., ESI, EI), adducts such as [M+H]⁺ or [M+Na]⁺ may also be observed.

Major Fragments: Common fragmentation pathways may include the loss of the

methylsulfonyl group (SO₂CH₃), the entire sulfonyl group (SO₂), or cleavage of the

benzotriazole ring.

Table 3: Predicted Mass Spectrometry Data for 1-(Methylsulfonyl)-1H-benzotriazole
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m/z Possible Fragment

197 [C₇H₇N₃O₂S]⁺ (Molecular Ion)

118 [C₆H₄N₃]⁺ (Loss of SO₂CH₃)

90
[C₆H₄N]⁺ (Further fragmentation of the

benzotriazole ring)

79 [SO₂CH₃]⁺

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a

solid organic compound like 1-(Methylsulfonyl)-1H-benzotriazole.

Synthesis
1-(Methylsulfonyl)-1H-benzotriazole can be synthesized from 1H-1,2,3-benzotriazole and

methanesulfonyl chloride. In a typical procedure, the reaction is carried out in a suitable

solvent, and the product can be purified by crystallization, for example, from warm benzene[1].

NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the purified solid sample and dissolve it in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry

NMR tube. Ensure the solid is fully dissolved.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

instrument to optimize the magnetic field homogeneity.

Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required due to the lower natural abundance of ¹³C.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure

good contact between the sample and the crystal.

Background Collection: Collect a background spectrum of the empty ATR crystal. This will be

automatically subtracted from the sample spectrum.

Sample Analysis: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added

to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400

cm⁻¹.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.

Instrumentation (Electrospray Ionization - ESI):

Introduce the sample solution into the mass spectrometer's ion source via direct infusion

or through a liquid chromatography system.

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure,

and drying gas flow rate and temperature, to achieve stable ionization.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Data can be acquired in both positive and negative ion modes to observe different ionic

species.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

any significant fragment ions. High-resolution mass spectrometry can be used to confirm the

elemental composition of the ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound.
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Caption: Workflow for the synthesis and spectroscopic characterization of an organic

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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